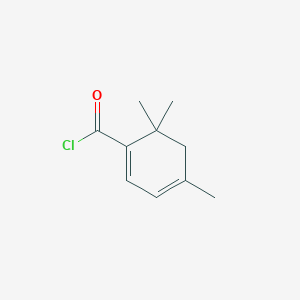
1-Ethyl-2-isopropylcyclohexene-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethyl-2-isopropylcyclohexene-3-one, also known as ethyl-isopropyl ketone, is an organic compound with the molecular formula C10H18O. It is a colorless liquid with a sweet, fruity odor. This compound is widely used in the chemical industry as a solvent, flavoring agent, and intermediate in the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of 1-Ethyl-2-isopropylcyclohexene-3-one is not well understood. However, it is believed to act as a Lewis acid, which can accept a pair of electrons from a Lewis base. This property makes it useful in various chemical reactions, particularly in the synthesis of organic compounds.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 1-Ethyl-2-isopropylcyclohexene-3-one on living organisms. However, it is known to be toxic and can cause skin and eye irritation upon contact. It is also harmful if ingested or inhaled.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethyl-2-isopropylcyclohexene-3-one in lab experiments include its high boiling point, low toxicity, and ability to act as a solvent and starting material for the synthesis of other organic compounds. However, its limitations include its high cost, limited availability, and potential toxicity.
Zukünftige Richtungen
Future research on 1-Ethyl-2-isopropylcyclohexene-3-one could focus on its potential applications in the fields of pharmaceuticals, agrochemicals, and materials science. It could also be studied for its potential use as a flavoring agent in the food industry. Further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesemethoden
The synthesis of 1-Ethyl-2-isopropylcyclohexene-3-one can be achieved through the condensation reaction between ethyl acetate and isopropylmagnesium bromide. This reaction is carried out in the presence of a catalyst such as copper(I) iodide or nickel(II) chloride. The resulting product is then purified through distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
1-Ethyl-2-isopropylcyclohexene-3-one has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, it is used as a starting material for the synthesis of other organic compounds such as alcohols, acids, and esters. It is also used as a solvent for various chemical reactions.
Eigenschaften
CAS-Nummer |
164266-57-3 |
|---|---|
Produktname |
1-Ethyl-2-isopropylcyclohexene-3-one |
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
3-ethyl-2-propan-2-ylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O/c1-4-9-6-5-7-10(12)11(9)8(2)3/h8H,4-7H2,1-3H3 |
InChI-Schlüssel |
DMRCQNNYBKALCU-UHFFFAOYSA-N |
SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Kanonische SMILES |
CCC1=C(C(=O)CCC1)C(C)C |
Synonyme |
2-Cyclohexen-1-one,3-ethyl-2-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Pyridine, 4-ethyl-2-[(trimethylsilyl)methyl]-(9CI)](/img/structure/B71343.png)
![2-[(5-Anilinofuran-2-yl)methylidene]propanedinitrile](/img/structure/B71346.png)


![[4-(Pyrid-2-yloxy)phenyl]methanol](/img/structure/B71354.png)


![1-[(2R,3S)-3-Phenyloxiran-2-yl]ethanone](/img/structure/B71358.png)



